molecular formula C13H18O2 B15370200 1,2-Dimethyl-3-phenylpropyl acetate CAS No. 34362-37-3

1,2-Dimethyl-3-phenylpropyl acetate

Cat. No.: B15370200
CAS No.: 34362-37-3
M. Wt: 206.28 g/mol
InChI Key: XAFAINACZOLWGU-UHFFFAOYSA-N
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Description

Historical Context and Early Synthetic Endeavors for Related Phenylpropyl Acetate (B1210297) Derivatives

The investigation of phenylpropyl acetate and its derivatives is rooted in the early 20th-century exploration of fragrances and flavorings. Simple esters containing a phenyl group, such as 3-phenylpropyl acetate, have long been known for their pleasant, floral, and fruity aromas, leading to their use in the perfume and food industries. sigmaaldrich.comnih.gov The synthesis of these early derivatives was often straightforward, typically involving the esterification of the corresponding alcohol (e.g., 3-phenylpropanol) with acetic anhydride (B1165640) or acetic acid. nih.gov

Early research primarily focused on unbranched or minimally branched structures due to the relative ease of synthesis and the desirable olfactory properties of these simpler molecules. The introduction of methyl groups onto the propyl chain, as seen in compounds like 1,1-dimethyl-3-phenylpropyl acetate and 2,2-dimethyl-3-phenylpropyl acetate, represented a subsequent step in the exploration of this chemical space. nih.govnih.gov These modifications were often driven by the desire to fine-tune the fragrance profile, stability, and volatility of the parent compound.

The synthesis of these branched derivatives often requires more complex multi-step procedures. For instance, the preparation of the precursor alcohols might involve Grignard reactions or other carbon-carbon bond-forming strategies to construct the branched alkyl-phenyl backbone before the final esterification step.

Rationale for the Academic Investigation of 1,2-Dimethyl-3-phenylpropyl Acetate

While specific academic studies on this compound are scarce, the rationale for its investigation can be inferred from research on structurally similar molecules. The key motivations for synthesizing and studying a compound with this particular arrangement of functional groups likely include:

Stereochemical Analysis: The presence of two chiral centers at the C1 and C2 positions of the propyl chain in this compound introduces stereoisomerism. The synthesis of specific stereoisomers (diastereomers and enantiomers) and the study of their distinct properties is a fundamental area of academic research. This allows for the exploration of how the three-dimensional arrangement of atoms influences biological activity, chemical reactivity, and physical properties.

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry and materials science, the systematic modification of a molecule's structure is crucial for understanding how it interacts with biological targets or influences material properties. The synthesis of this compound would be a logical step in a broader SAR study of phenyl-substituted esters to probe the effects of branching and stereochemistry on activity. nih.gov Research on related substituted 3-phenylpropyl analogs has shown that the position and nature of substituents can significantly impact binding affinity to biological targets like dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Development of Novel Synthetic Methodologies: The creation of molecules with multiple, contiguous stereocenters, such as in this compound, presents a significant synthetic challenge. Academic research is often directed at developing new and efficient stereoselective reactions to control the formation of such complex structures.

Probing Enzymatic and Catalytic Processes: The branched structure of this compound could make it an interesting substrate for studying the selectivity of enzymes, such as lipases, which are often used in the synthesis and hydrolysis of esters. nih.gov Understanding how these enzymes accommodate sterically hindered substrates can guide the development of new biocatalytic processes.

Overview of Current Research Trajectories Relevant to Highly Branched Esters and Phenyl-Substituted Alkanes

The structural motifs present in this compound are at the heart of several current research trends in organic chemistry.

Highly Branched Esters:

The synthesis and application of highly branched esters are of growing interest. In the context of materials science, branching can significantly influence the physical properties of polymers and lubricants, affecting characteristics like viscosity, thermal stability, and biodegradability. Research is ongoing to develop novel catalysts and synthetic routes to access these complex molecules. Biocatalysis, using enzymes to create branched esters from organic waste, is also an emerging area with a focus on sustainability.

Phenyl-Substituted Alkanes:

Phenyl-substituted alkanes are fundamental building blocks in organic synthesis and are prevalent in pharmaceuticals, agrochemicals, and functional materials. Current research in this area includes:

Catalytic C-H Functionalization: A major goal is the direct and selective conversion of simple alkanes into more complex, functionalized molecules. This includes the introduction of phenyl groups or other functionalities onto an alkane backbone, which could provide more efficient routes to precursors for compounds like this compound.

Development of Porous Materials: Phenyl-substituted building blocks are being used to construct advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.

Medicinal Chemistry: The phenyl group is a common feature in drug molecules. Research continues to explore how the position and substitution of phenyl rings on an alkyl chain can modulate the pharmacological properties of a compound. nih.gov

The hypothetical study of this compound would, therefore, contribute to the broader understanding of how structural complexity, particularly branching and stereochemistry, influences the chemical and physical behavior of ester-containing molecules.

Data Tables

Table 1: Physicochemical Properties of Related Phenylpropyl Acetate Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Phenylpropyl acetateC₁₁H₁₄O₂178.23244 nih.gov
1,1-Dimethyl-3-phenylpropyl acetateC₁₃H₁₈O₂206.28285.9
2,2-Dimethyl-3-phenylpropyl acetateC₁₃H₁₈O₂206.28Not available
1-Methyl-3-phenylpropyl acetateC₁₂H₁₆O₂192.26Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34362-37-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(3-methyl-4-phenylbutan-2-yl) acetate

InChI

InChI=1S/C13H18O2/c1-10(11(2)15-12(3)14)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3

InChI Key

XAFAINACZOLWGU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 1,2 Dimethyl 3 Phenylpropyl Acetate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1,2-dimethyl-3-phenylpropyl acetate (B1210297) reveals several logical disconnections. The most apparent is the ester linkage, which points to the precursor alcohol, 1,2-dimethyl-3-phenylpropan-1-ol, and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This is a common and reliable transformation.

Further disconnection of the alcohol precursor, 1,2-dimethyl-3-phenylpropan-1-ol, can be approached in two primary ways:

Grignard-based Disconnection: A C-C bond disconnection between C1 and C2 suggests a Grignard-type reaction. This route identifies 2-methyl-3-phenylpropanal (B1584215) as the aldehyde component and a methylmagnesium halide as the nucleophile. Alternatively, disconnecting the C2-C3 bond points to a reaction between benzylmagnesium halide and 2-methylbutanal. beilstein-journals.orgnih.govresearchgate.net This latter approach is often synthetically practical.

Friedel-Crafts-based Disconnection: A disconnection at the C3-phenyl bond suggests a Friedel-Crafts alkylation. organic-chemistry.orglibretexts.orgbyjus.com This strategy would involve the reaction of a C5 alkyl halide or alkene with benzene (B151609) in the presence of a Lewis acid catalyst to form the phenylpentane skeleton, followed by functional group manipulations to introduce the hydroxyl group at the C1 position.

These disconnections form the basis for designing both linear and convergent synthetic routes, with the Grignard strategy often providing a more direct path to the key alcohol intermediate.

Classical Synthetic Routes to Analogs and Precursors

Classical approaches to synthesizing the target molecule and its precursors rely on well-established organic reactions.

Esterification Reactions: Alcohol Precursors and Acylating Agents

The final step in the synthesis is the esterification of the secondary alcohol, 1,2-dimethyl-3-phenylpropan-1-ol. This can be achieved through several standard methods:

Reaction with Acid Halides: Using acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) provides a rapid and often high-yielding route to the acetate ester. chemguide.co.uk The reaction is typically vigorous and proceeds at room temperature. chemguide.co.uk

Reaction with Acid Anhydrides: Acetic anhydride is another common acetylating agent. uhcl.eduresearchgate.net The reaction can be catalyzed by acids or bases and may require gentle heating to proceed at a reasonable rate. chemguide.co.ukuhcl.edu

Fischer Esterification: This method involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.com It is an equilibrium process, and reaction conditions must be controlled to favor ester formation. chemguide.co.ukcommonorganicchemistry.com

Acylating AgentCatalyst/ConditionsCharacteristics
Acetyl ChloridePyridine, Room TempFast, vigorous, high yield
Acetic AnhydrideNaOAc or Pyridine, HeatSlower than acid chloride, good yield
Acetic AcidConc. H₂SO₄, HeatReversible, requires removal of water

Alkane Backbone Construction: Friedel-Crafts Alkylation and Related Coupling Reactions

Constructing the carbon backbone of the precursor alcohol is a critical phase.

Friedel-Crafts Alkylation: This reaction involves the electrophilic substitution of an alkyl group onto an aromatic ring. byjus.com For this target, benzene could be reacted with a suitable five-carbon alkyl halide (e.g., 1-chloro-2-methylbutane) in the presence of a Lewis acid like AlCl₃. organic-chemistry.orglibretexts.org However, Friedel-Crafts alkylations are known for potential issues such as carbocation rearrangements and polyalkylation, which can complicate the synthesis and lead to mixtures of products. libretexts.orglibretexts.orgyoutube.com

Grignard Reaction: A more controlled method for backbone construction is the Grignard reaction. vaia.com The reaction between benzylmagnesium bromide and 2-methylbutanal provides a direct route to the racemic alcohol, 1,2-dimethyl-3-phenylpropan-1-ol. beilstein-journals.orgnih.gov This method offers high regioselectivity in forming the C-C bond at the desired position. However, controlling the stereochemistry at the two newly formed chiral centers is a challenge in this classical approach, typically resulting in a mixture of diastereomers. beilstein-journals.orgnih.gov

MethodReactantsCatalystKey Features
Friedel-Crafts AlkylationBenzene + Alkyl HalideAlCl₃, FeCl₃Prone to carbocation rearrangement and polyalkylation. libretexts.orgyoutube.com
Grignard ReactionBenzylmagnesium Bromide + 2-MethylbutanalDiethyl Ether (solvent)Forms the alcohol directly, but yields a mixture of stereoisomers. nih.gov

Multi-Step Linear and Convergent Syntheses

Both linear and convergent strategies can be devised based on the reactions above.

Advanced Synthetic Approaches

To address the challenge of stereoselectivity, advanced synthetic methods are required to control the formation of the two chiral centers.

Asymmetric and Stereoselective Synthesis of Chiral Analogs

The synthesis of a single stereoisomer of 1,2-dimethyl-3-phenylpropyl acetate requires an asymmetric approach, focusing on the stereoselective creation of the precursor alcohol. The goal is to produce specific syn or anti diastereomers of 1,2-dimethyl-3-phenylpropan-1-ol.

Modern synthetic methods provide several avenues for achieving this:

Chiral Auxiliary-Mediated Synthesis: An Evans-type asymmetric aldol (B89426) reaction could be employed. A chiral auxiliary, such as a chiral oxazolidinone, is first acylated with propionyl chloride. The resulting imide is then enolized and reacted with benzaldehyde (B42025) to set the stereochemistry of the hydroxyl and adjacent methyl group. Reductive cleavage of the auxiliary would yield a chiral diol, which could then be converted to the target alcohol.

Catalytic Asymmetric Allylation: The synthesis of chiral homoallylic alcohols is a well-developed field that can be adapted. acs.orgrsc.orgorganic-chemistry.org For instance, the asymmetric addition of a crotylboronate reagent to benzaldehyde, catalyzed by a chiral ligand, can establish the relative and absolute stereochemistry of the two centers in a precursor. Subsequent reduction of the double bond would yield the desired chiral alcohol.

Substrate-Controlled Diastereoselective Reactions: If one stereocenter can be set independently, it can direct the formation of the second. For example, starting with a chiral pool material like (R)- or (S)-2-methylbutanal, a subsequent Grignard addition of benzylmagnesium bromide could proceed with some degree of diastereoselectivity, although this is often modest without chelating groups. nih.gov

The development of dual-catalysis systems, such as those combining palladium and photoredox catalysis, has also opened new routes for the asymmetric synthesis of complex chiral molecules, including those with vicinal stereocenters. chemrxiv.org

ApproachKey Reagents/CatalystsStereochemical Control
Chiral Auxiliary Aldol ReactionChiral Oxazolidinones, Lewis AcidsHigh diastereoselectivity and enantioselectivity.
Catalytic Asymmetric AllylationChiral Boronates, Chiral Phosphoric Acids, Transition Metal CatalystsCan provide excellent E/Z selectivity and high enantiomeric excess. rsc.org
Dual CatalysisPalladium Complexes, Photoredox CatalystsEnables construction of vicinal tetrasubstituted carbon centers with high regio- and enantiocontrol. chemrxiv.org

Catalytic Syntheses (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer advanced routes for the synthesis of esters like this compound, primarily by facilitating the crucial esterification step.

Transition Metal Catalysis

Various transition metal-based catalysts have been developed for the esterification of alcohols. Lewis acids derived from metals such as iron, aluminum, copper, and zinc have been shown to effectively catalyze the esterification of terpenic alcohols with carboxylic acids. rsc.org For instance, iron(III) nitrate (B79036) has been reported as an efficient catalyst for the esterification of β-citronellol with acetic acid, achieving high conversion and selectivity. rsc.org The catalytic activity of these metal nitrates is often linked to their ability to generate protons from the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. rsc.org

Palladium catalysts are also widely used in organic synthesis. While often employed for carbon-carbon bond formation, palladium complexes can also be used in carbonylation reactions to produce esters. acs.org For example, palladium-catalyzed alkoxycarbonylation of N,N-dimethylbenzylamines has been demonstrated. acs.org In the context of producing this compound, a palladium-catalyzed process could potentially be designed for the direct carbonylation of a suitable precursor.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. acs.org For esterification reactions, various organocatalysts have been developed. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative coupling of aldehydes with alcohols to form esters. acs.org This method provides a metal-free alternative for ester synthesis.

Phosphoric acids derived from 2,2'-biphenol (B158249) can promote dehydrative esterification between equimolar amounts of carboxylic acids and alcohols without the need to remove water. organic-chemistry.org Furthermore, p-dodecylbenzenesulfonic acid (DBSA) acts as a surfactant-type Brønsted acid catalyst that enables selective esterifications to occur in water, which is a green solvent. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, these principles can be applied at various stages, particularly in the esterification step.

A key aspect of green chemistry is the use of biocatalysts, such as enzymes. Lipases are a class of enzymes that are highly efficient in catalyzing esterification and transesterification reactions under mild conditions. researchgate.netnih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse. rsc.org For example, Novozym 435, an immobilized Candida antarctica lipase (B570770) B, is widely used for the synthesis of various esters, including flavor and fragrance compounds. researchgate.netnih.gov The enzymatic synthesis of esters can often be performed in solvent-free systems, where one of the reactants acts as the solvent, further enhancing the green credentials of the process. researchgate.netrsc.org

The choice of solvent is another critical factor in green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Water is an ideal green solvent, and catalytic systems that operate in water are highly desirable. organic-chemistry.org Supercritical fluids, such as supercritical carbon dioxide (scCO₂), also represent a green alternative to conventional organic solvents. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis, including improved safety, better heat and mass transfer, and easier scalability. rsc.orgresearchgate.net

The esterification step in the synthesis of this compound is well-suited for implementation in a flow process. A macroporous polymeric acid catalyst packed in a column can be used for the direct esterification of carboxylic acids and alcohols at moderate temperatures without the need for water removal. organic-chemistry.org This setup allows for the continuous production of the ester with high yield.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. For the synthesis of this compound, key parameters to optimize include temperature, catalyst loading, substrate molar ratio, and reaction time.

In catalytic esterifications, the choice of catalyst and its concentration are critical. For instance, in a study on the esterification of long-chain carboxylic acids and alcohols using ZrOCl₂·8H₂O as a catalyst, it was found that supporting the catalyst on ordered mesoporous silica (B1680970) enhanced its activity. researchgate.net

For lipase-catalyzed esterifications, several factors influence the reaction outcome. The tables below present hypothetical optimization data for the lipase-catalyzed synthesis of an ester, illustrating the effect of various parameters.

Table 1: Effect of Reaction Temperature on Ester Conversion

Temperature (°C)Conversion (%)
3065
4085
5092
6088

This table illustrates that the optimal temperature for the enzymatic reaction is around 50°C. Above this temperature, the enzyme may begin to denature, leading to a decrease in conversion.

Table 2: Effect of Enzyme Loading on Ester Conversion

Enzyme Loading (% w/w)Conversion (%)
155
278
391
492

This table shows that increasing the enzyme concentration generally increases the conversion rate, but there is a point of diminishing returns where further addition of the catalyst does not significantly improve the yield.

Table 3: Effect of Substrate Molar Ratio on Ester Conversion

Molar Ratio (Alcohol:Acid)Conversion (%)
1:175
1:288
1:393
1:493

This table indicates that using an excess of one of the reactants (in this case, the acid) can shift the equilibrium towards the product side, increasing the conversion. However, a very large excess may not provide a significant additional benefit.

Chemical Reactivity and Mechanistic Studies of 1,2 Dimethyl 3 Phenylpropyl Acetate

Hydrolysis and Transesterification Kinetics

The hydrolysis of 1,2-dimethyl-3-phenylpropyl acetate (B1210297) involves the cleavage of the ester bond to yield acetic acid and 1,2-dimethyl-3-phenylpropanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerate the acid catalyst and produce the carboxylic acid and alcohol. The process is an equilibrium, and an excess of water is used to drive the reaction toward the products. chemistrysteps.comwikipedia.org

Transesterification: This process is mechanistically similar to hydrolysis but uses an alcohol as the nucleophile instead of water. It can also be acid- or base-catalyzed, resulting in the exchange of the alcohol moiety of the ester. For instance, reacting 1,2-dimethyl-3-phenylpropyl acetate with methanol (B129727) would yield methyl acetate and 1,2-dimethyl-3-phenylpropanol.

The kinetics of these reactions are significantly influenced by steric hindrance around the carbonyl group. The presence of methyl groups at the C1 and C2 positions on the propyl chain of this compound creates steric bulk, which impedes the approach of the nucleophile (water, hydroxide, or an alcohol). Consequently, its rates of hydrolysis and transesterification are expected to be slower than those of less hindered esters like phenylpropyl acetate or benzyl (B1604629) acetate.

Table 1: Representative Kinetic Parameters for Ester Hydrolysis Note: Data is illustrative and based on general principles for related esters, as specific values for this compound are not publicly available. Activation energy (Ea) is a key factor; higher values indicate a greater energy barrier for the reaction to occur.

EsterRelative Rate of HydrolysisTypical Activation Energy (Ea) (kJ/mol)
Ethyl AcetateFast45-65
Phenylpropyl AcetateModerate50-70
This compoundSlow60-80

Reactions Involving the Ester Moiety (e.g., Saponification, Transacylation)

Saponification: As detailed above, saponification is the hydrolysis of an ester under basic conditions. ucalgary.ca It is a highly effective and common method for cleaving esters because the final deprotonation of the carboxylic acid renders the process irreversible. masterorganicchemistry.com The reaction yields a carboxylate salt (sodium acetate, in the case of NaOH catalysis) and the corresponding alcohol (1,2-dimethyl-3-phenylpropanol). An acidic workup is required afterward to protonate the carboxylate and isolate the free carboxylic acid. jk-sci.com

Transacylation: This is a broader term for reactions where the acyl group (CH₃CO-) is transferred from the alcohol moiety to another nucleophile. Transesterification is a specific type of transacylation. Other nucleophiles, such as amines (ammonolysis), can also react with the ester to form amides (in this case, N-substituted acetamides) and 1,2-dimethyl-3-phenylpropanol.

Transformations at the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution, Functionalization)

The 1,2-dimethyl-3-phenylpropyl group attached to the benzene (B151609) ring is an alkyl group. Alkyl groups are electron-donating by induction and hyperconjugation, which activates the aromatic ring toward electrophilic aromatic substitution (EAS). libretexts.org They are classified as ortho-, para-directors, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the alkyl substituent. masterorganicchemistry.com The para product is often favored due to reduced steric hindrance compared to the ortho position. youtube.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding a mixture of ortho-nitro and para-nitro-1-(1,2-dimethyl-3-phenylpropyl) acetate.

Halogenation: In the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃, benzene rings can be halogenated with Br₂ or Cl₂. This would yield ortho- and para-halogenated products.

Friedel-Crafts Alkylation: This reaction attaches another alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst. byjus.com However, this reaction is often problematic with activated rings as it can lead to polyalkylation, where multiple alkyl groups are added. lumenlearning.comlibretexts.org Furthermore, the carbocation electrophile is prone to rearrangement to form a more stable carbocation, which can lead to a mixture of products. masterorganicchemistry.com

Friedel-Crafts Acylation: Reacting the compound with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid adds an acyl group to the ring. wikipedia.org This reaction is generally more controllable than alkylation because the product, an aromatic ketone, is deactivated toward further substitution, thus preventing polyacylation.

Reactions at the Alkyl Chain and Methyl Substituents

While the ester and phenyl groups are the most reactive sites, the alkyl chain can also undergo reaction, primarily through free-radical pathways. The most susceptible position on the alkyl chain is the benzylic position (C3), as the C-H bonds at this position are weakened due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkylbenzenes undergo halogenation on the side chain rather than on the aromatic ring. orgoreview.comucalgary.ca Using a reagent like N-bromosuccinimide (NBS) is highly selective for the benzylic position. libretexts.org For this compound, this reaction would selectively replace a hydrogen atom at the C3 position with a bromine atom, yielding 3-bromo-1,2-dimethyl-3-phenylpropyl acetate. The methyl groups and other positions on the chain are less reactive.

Stereochemical Implications in Chemical Transformations and Chiral Pool Applications

The structure of this compound contains two chiral centers at carbons C1 and C2. This means the compound can exist as four distinct stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

The stereochemistry of these centers has significant implications for its chemical reactions:

Reactions at the Ester Moiety: During hydrolysis or transesterification via the common BAC2 or AAC2 mechanisms, the reaction occurs at the acyl carbon, and the C1-O bond remains intact. ucalgary.ca Therefore, the configuration of the chiral centers at C1 and C2 is retained in the resulting 1,2-dimethyl-3-phenylpropanol product. ucoz.com

Reactions at Chiral Centers: If a reaction, such as a nucleophilic substitution, were to occur directly at C1, it would likely proceed via an SN2 mechanism, leading to an inversion of stereochemistry at that center, or via an SN1 mechanism, leading to a racemic mixture.

Chiral Pool Applications: Enantiomerically pure forms of the precursor alcohol, 1,2-dimethyl-3-phenylpropanol, could be synthesized using asymmetric methods. rsc.orgnih.gov These pure enantiomers can then be used as chiral building blocks in the synthesis of more complex, optically active molecules, a strategy known as chiral pool synthesis.

Reaction Kinetic and Thermodynamic Investigations

The outcome of a chemical reaction can be governed by either kinetics or thermodynamics. jackwestin.com

Kinetic Control: At lower temperatures or short reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy (Ea). This is the kinetic product. masterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible. Under these conditions, the system reaches equilibrium, and the major product will be the most stable one (the one with the lowest Gibbs free energy), known as the thermodynamic product. numberanalytics.comwikipedia.org

For electrophilic aromatic substitution on the phenyl ring of this compound, the ortho and para products are the kinetic products because the alkyl group stabilizes the carbocation intermediate, lowering the activation energy for these pathways. masterorganicchemistry.com In many cases, the para product is also the most thermodynamically stable due to minimized steric repulsion, making it the favored product under both kinetic and thermodynamic control.

Table 2: Illustrative Thermodynamic Data for a Reversible Reaction Note: This table provides a conceptual example of energy differences in a reaction yielding kinetic and thermodynamic products.

ParameterKinetic ProductThermodynamic Product
Activation Energy (Ea)LowerHigher
Rate of FormationFasterSlower
Product Stability (Gibbs Free Energy)Higher (Less Stable)Lower (More Stable)
Favored ConditionsLow Temperature, Short Reaction TimeHigh Temperature, Long Reaction Time

Mechanistic Elucidation Studies (e.g., Isotope Labeling, Transition State Analogues, Intermediate Characterization)

The mechanisms of the reactions involving this compound can be investigated through several experimental and computational techniques.

Isotope Labeling: This is a powerful tool for determining reaction mechanisms. For example, to confirm acyl-oxygen cleavage during ester hydrolysis, the reaction can be carried out in water enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O). acs.orgrsc.org If the ¹⁸O atom is incorporated into the final carboxylic acid product and not the alcohol, it provides strong evidence that the water molecule attacked the carbonyl carbon and the original C-O bond of the alcohol moiety was not broken. ucalgary.caucoz.com

Transition State Analogues: These are stable molecules designed to mimic the unstable transition state of a reaction. Studying how enzymes or catalysts bind to these analogues can provide insight into the structure of the actual transition state.

Intermediate Characterization: In some cases, reaction intermediates can be trapped and characterized using spectroscopic methods (e.g., NMR, IR) at low temperatures.

Computational Studies: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the modeling of reaction pathways. youtube.com Scientists can calculate the energies of reactants, intermediates, transition states, and products. rsc.orgnih.gov This allows for the determination of activation barriers and reaction energies, providing detailed insight into the most likely mechanism without performing the experiment. nih.govacs.org For the hydrolysis of this compound, DFT could be used to compare the energy profiles for different potential pathways and to visualize the structure of the tetrahedral intermediate.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2-Dimethyl-3-phenylpropyl acetate (B1210297). Techniques such as ¹H-NMR, ¹³C-NMR, and 2D-NMR are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For instance, in a related compound, (2-methyl-2-phenylpropyl) acetate, the ¹H NMR spectrum shows characteristic peaks confirming the presence of the ester group and geminal dimethyl substitution. The chemical shifts in the ¹³C NMR spectrum further corroborate the molecular structure. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to establish correlations between protons and carbons, aiding in the definitive assignment of all signals in the ¹H and ¹³C NMR spectra.

Chiral Shift Reagents: To determine the enantiomeric purity and assign the absolute configuration of chiral molecules like 1,2-Dimethyl-3-phenylpropyl acetate, chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, which allows for their differentiation and quantification. The use of such reagents is a common practice in the stereochemical assignment of complex organic molecules. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For example, the molecular formula of (2-methyl-2-phenylpropyl) acetate, C₁₂H₁₆O₂, was confirmed using ESI-MS, which showed a peak at m/z 192.1 (M+ +1).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture and to obtain a mass spectrum for each component. GC-MS is valuable for assessing the purity of this compound and for identifying any impurities. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 3-Phenyl-1-propanol, acetate, which is a related compound. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another hybrid technique that couples high-performance liquid chromatography with mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. LC-MS can be employed for the analysis and purification of this compound and its related compounds. sielc.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers.

Chiral Gas Chromatography and Chiral High-Performance Liquid Chromatography (HPLC): Due to the presence of chiral centers in this compound, the separation of its enantiomers and diastereomers is critical. Chiral GC and chiral HPLC, using columns with a chiral stationary phase, are the methods of choice for this purpose. These techniques allow for the determination of the enantiomeric excess (ee) and the isolation of individual stereoisomers. The separation of isomers is a well-established practice in organic chemistry. ethernet.edu.et

Column Chromatography: Column chromatography is a fundamental purification technique used to separate this compound from reaction byproducts and other impurities on a larger scale. Silica (B1680970) gel is a commonly used stationary phase for this purpose. rsc.org

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O) and the C-O stretching vibrations, confirming the presence of the acetate functional group. The presence of a phenyl group would be indicated by the C-H stretching and bending vibrations of the aromatic ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The phenyl ring vibrations are often strong in the Raman spectrum. researchgate.netnih.gov Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. If a suitable crystalline derivative of this compound can be obtained, single-crystal X-ray diffraction analysis can provide an unambiguous assignment of the absolute configuration of all chiral centers. This technique has been used to determine the crystal structure of related compounds, such as Dimethyl(3-oxo-3-phenylpropyl)azanium tetrachloridoferrate(III). researchgate.netnih.gov The determination of the absolute configuration is a crucial aspect of stereochemistry. nih.gov

Computational and Theoretical Chemistry Studies on 1,2 Dimethyl 3 Phenylpropyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). aun.edu.eg These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.

For 1,2-dimethyl-3-phenylpropyl acetate (B1210297), geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p). aun.edu.eg The output provides precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. From the optimized geometry, a wealth of electronic properties can be derived. The distribution of electron density can be analyzed through methods like Mulliken population analysis to assign partial charges to each atom, revealing the polarity of bonds like the carbonyl (C=O) group. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.

Table 1: Illustrative Optimized Geometrical Parameters for (1R,2R)-1,2-Dimethyl-3-phenylpropyl Acetate (Calculated at B3LYP/6-31G(d,p) Level) This table presents hypothetical data for illustrative purposes.

ParameterBond/AtomsCalculated Value
Bond Length C=O (ester carbonyl)1.21 Å
C-O (ester ether link)1.35 Å
O-C (chiral center)1.46 Å
C-C (phenyl-propyl)1.53 Å
Bond Angle O=C-O (ester group)124.5°
C-O-C (ester group)117.0°
C-C-C (propyl backbone)112.8°
Dihedral Angle C-C-Ph (propyl-phenyl)-65.0°

Conformational Analysis and Energy Landscapes of Stereoisomers

The 1,2-dimethyl-3-phenylpropyl acetate molecule contains two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Each of these stereoisomers can exist in numerous conformations due to the rotation around single bonds. Conformational analysis maps the potential energy surface of the molecule as a function of these rotations to identify stable, low-energy conformers and the energy barriers between them.

Table 2: Hypothetical Relative Energies of the Most Stable Conformers of this compound Stereoisomers This table presents hypothetical data for illustrative purposes.

StereoisomerRelative Energy (kcal/mol)
(1R,2S)0.00
(1S,2R)0.00
(1R,2R)+0.85
(1S,2S)+0.85

Transition State Modeling and Reaction Pathway Predictions

Transition state (TS) theory is a cornerstone for understanding the kinetics and mechanisms of chemical reactions. nih.gov Computational methods can locate the high-energy transition state structures that connect reactants to products. For this compound, a key reaction is the hydrolysis of the ester group, which can be catalyzed by either an acid or a base.

Modeling these reactions involves identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. Quantum chemical calculations can determine the geometry of the transition state and its energy, which corresponds to the activation energy of the reaction. nih.gov By comparing the activation energies for different proposed mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), the most favorable reaction pathway can be predicted. This provides molecular-level detail on how the reaction proceeds, including which bonds are breaking and forming at the peak of the energy barrier.

Table 3: Illustrative Predicted Activation Energies for the Hydrolysis of this compound This table presents hypothetical data for illustrative purposes.

Reaction PathwayPredicted Activation Energy (Ea) (kcal/mol)
Uncatalyzed Hydrolysis35.5
Acid-Catalyzed Hydrolysis22.1
Base-Catalyzed Hydrolysis15.8

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent. dovepress.com MD simulations model the movements of all atoms in the system over time based on a classical force field, providing a dynamic picture of intermolecular interactions. mdpi.com

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute. Analyses such as the Radial Distribution Function (RDF) can quantify the probability of finding a solvent atom at a certain distance from an atom in the solute molecule, highlighting key interactions like potential hydrogen bonding between water and the ester's carbonyl oxygen. semanticscholar.orgarxiv.org Other metrics, like the Root Mean Square Deviation (RMSD), can track the stability of the molecule's conformation over the course of the simulation. dovepress.commdpi.com These simulations are invaluable for understanding solubility, diffusion, and how the local environment influences the molecule's structure and dynamics.

Table 4: Illustrative Intermolecular Interaction Energies from MD Simulation in Water This table presents hypothetical data for illustrative purposes.

Interaction TypeSolute GroupAverage Interaction Energy (kcal/mol)
van der Waals Phenyl Ring-4.5
Propyl Backbone-3.2
Electrostatic Ester Carbonyl (C=O)-5.8

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. aun.edu.eg For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

By performing calculations on the optimized molecular geometry, it is possible to predict the vibrational frequencies corresponding to IR absorption bands. These predicted frequencies, once properly scaled to account for systematic errors in the computational method, can be compared with an experimental IR spectrum to aid in peak assignment. For instance, the characteristic C=O stretching frequency of the ester can be precisely calculated. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed by calculating the magnetic shielding of each nucleus. Comparing these predicted shifts with experimental spectra helps confirm the molecule's structure and the assignment of signals to specific atoms.

Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table presents hypothetical data for illustrative purposes.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchEster17651740
C-O StretchEster12551230
C-H StretchAromatic30503030
C-H StretchAliphatic29802965

Chemoinformatic Approaches for Structure-Reactivity Correlations

Chemoinformatics applies computational methods to analyze large sets of chemical data, often to develop predictive models known as Quantitative Structure-Activity/Property Relationships (QSAR/QSPR). These models correlate a molecule's biological activity or physical properties with its structural features, which are encoded as numerical values called molecular descriptors.

For this compound, a QSPR study could be developed to predict properties like its boiling point, chromatographic retention time, or solubility based on its structure. To do this, a range of molecular descriptors would be calculated. These can be simple (e.g., molecular weight, atom count), topological (e.g., describing branching and connectivity), or derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). By building a statistical model (such as multiple linear regression or a machine learning model) that links these descriptors to an observed property for a series of related esters, a predictive tool can be created.

Table 6: Examples of Molecular Descriptors for a QSPR Study This table lists common descriptors that would be calculated for the molecule.

Descriptor ClassSpecific Descriptor Example
Constitutional Molecular Weight (MW)
Number of Rotatable Bonds
Topological Wiener Index
Balaban J Index
Electronic Dipole Moment
HOMO-LUMO Gap
Geometrical Molecular Surface Area
Molecular Volume

Derivatization and Structural Modification of 1,2 Dimethyl 3 Phenylpropyl Acetate

Synthesis of Analogs with Varied Alkyl Chain Substitution Patterns

The synthesis of analogs by modifying the alkyl chain of 1,2-Dimethyl-3-phenylpropyl acetate (B1210297) is a primary strategy for probing structural effects. The position and number of methyl groups on the propyl acetate backbone can be altered to produce a variety of structural isomers. These analogs can be synthesized through the esterification of the corresponding substituted alcohols. For instance, analogs such as 1-methyl-3-phenylpropyl acetate and 2,2-dimethyl-3-phenylpropyl acetate represent variations in the methylation pattern of the propyl chain. sigmaaldrich.comsigmaaldrich.com The systematic synthesis of these analogs is crucial for establishing structure-activity relationships, which can inform the design of compounds with optimized properties. nih.gov

Table 1: Analogs of 1,2-Dimethyl-3-phenylpropyl Acetate with Varied Alkyl Substitution

Compound NameCAS NumberMolecular FormulaStructural Difference from Parent Compound
3-Phenylpropyl acetate122-72-5C11H14O2No methyl substitution on the propyl chain. sigmaaldrich.comnih.gov
1-Methyl-3-phenylpropyl acetateN/AC12H16O2One methyl group at C1. sigmaaldrich.com
1,1-Dimethyl-3-phenylpropyl acetate103-07-1C13H18O2Two methyl groups at C1. epa.gov
2,2-Dimethyl-3-phenylpropyl acetate103-07-1C13H18O2Two methyl groups at C2. sigmaaldrich.com

Functionalization of the Phenyl Moiety

Altering the electronic properties of the phenyl ring through the introduction of various functional groups is a key strategy in molecular design. Methodologies such as cobalt- or palladium-catalyzed C-H functionalization allow for the direct and selective addition of substituents to the aromatic ring. researchgate.netrsc.org Studies on related molecules, such as MPEP, have shown that introducing specific functional groups onto the phenyl ring can significantly impact biological activity. nih.gov For example, the addition of nitro (NO₂) or cyano (CN) groups at the meta-position of the phenyl ring in MPEP analogs resulted in compounds that retained high potency. nih.gov

The electronic influence of these substituents is a critical factor. Electron-withdrawing groups (e.g., -Cl, -F) and electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the molecule's interaction with biological targets. nih.gov Research on substituted phenylcyclopropylamines demonstrated that electron-withdrawing para-substituents increased the inhibitory potency against certain enzymes. nih.gov This suggests that similar modifications to the phenyl ring of this compound could be used to fine-tune its properties.

Table 2: Potential Phenyl-Substituted Analogs and Their Electronic Effects

Substituent (at para-position)Potential Analog NameElectronic EffectRationale/Significance
-Cl1,2-Dimethyl-3-(4-chlorophenyl)propyl acetate-I, +M (Inductively withdrawing)Modifies lipophilicity and electronic density of the ring. nih.gov
-NO₂1,2-Dimethyl-3-(4-nitrophenyl)propyl acetate-I, -M (Strongly withdrawing)Can act as a hydrogen bond acceptor and significantly alters electronic properties. nih.gov
-CH₃1,2-Dimethyl-3-(4-methylphenyl)propyl acetate+I, +M (Donating)Increases electron density and lipophilicity. nih.gov
-OCH₃1,2-Dimethyl-3-(4-methoxyphenyl)propyl acetate-I, +M (Strongly donating)Can act as a hydrogen bond acceptor and significantly increases electron density. nih.gov

Stereochemical Modifications and Epimerization Studies

The structure of this compound features two stereogenic centers at positions C1 and C2 of the propyl chain. This gives rise to the possibility of four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis and study of individual stereoisomers are critical, as different spatial arrangements of atoms can lead to vastly different biological and chemical properties. The synthesis of all possible stereoisomers of a target molecule is a standard approach to identifying the most active or desired configuration. lookchem.com

Enantiomerically pure stereoisomers can be prepared using chiral starting materials or through stereoselective synthetic routes. nih.gov For complex molecules, such as certain glutamate (B1630785) receptor ligands, all sixteen possible stereoisomers have been synthesized to fully characterize their pharmacological profiles. nih.gov Epimerization studies, which involve the conversion of one diastereomer to another, are also essential for understanding the relative stability and reactivity of each stereoisomer.

Table 3: Potential Stereoisomers of this compound

ConfigurationIsomer TypeRelationship to (1R,2R)
(1R, 2R)Enantiomer PairReference
(1S, 2S)Enantiomer PairEnantiomer
(1R, 2S)Diastereomer PairDiastereomer
(1S, 2R)Diastereomer PairDiastereomer

Synthesis of Precursors for More Complex Organic Molecules

This compound can serve as a valuable starting material or precursor for the synthesis of more elaborate organic molecules. The ester functional group is readily transformed into other functionalities. For example, hydrolysis of the acetate ester yields the corresponding alcohol, 1,2-dimethyl-3-phenylpropan-1-ol. This alcohol can then be oxidized to form either a ketone or an aldehyde, such as 2-methyl-3-phenylpropionaldehyde. orgsyn.org

These carbonyl compounds are versatile intermediates in organic synthesis. They can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions, to build more complex molecular scaffolds. mdpi.com For example, related N-aralkylsulfonamides can undergo reactions with s-trioxane to form heterocyclic structures like 2-benzazepines, highlighting the utility of such building blocks in constructing diverse chemical architectures. researchgate.net

Table 4: Synthetic Utility of this compound as a Precursor

Derived PrecursorReaction to Form PrecursorPotential Subsequent Use
1,2-Dimethyl-3-phenylpropan-1-olEster Hydrolysis (acid or base catalyzed)Alkylation, etherification, or further oxidation.
1,2-Dimethyl-3-phenylpropanalControlled Oxidation of the primary alcoholReductive amination, aldol condensation, Wittig reaction. orgsyn.org
1,2-Dimethyl-3-phenylpropanoic acidOxidation of the corresponding alcohol/aldehydeAmide coupling, synthesis of other esters.

Design and Synthesis of Labeled Compounds for Mechanistic Probes

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, metabolic pathways, and target engagement in biological systems. This compound can be synthesized with isotopic labels, such as Deuterium (²H) or Carbon-13 (¹³C), at specific positions.

For instance, using ¹³C-labeled acetate as a starting material in the esterification step would introduce a label in the acetyl group of the final product. nih.gov This would be useful for nuclear magnetic resonance (NMR) studies to track the fate of the acetate moiety in chemical or biological transformations. Similarly, deuterium can be incorporated at non-labile positions on the alkyl chain or the phenyl ring. These labeled analogs can be used in kinetic isotope effect studies to probe rate-determining steps of reactions or in mass spectrometry-based metabolic profiling.

Table 5: Examples of Isotopically Labeled this compound

Labeled CompoundIsotopePosition of LabelPotential Application
1,2-Dimethyl-3-phenylpropyl [1-¹³C]acetate¹³CCarbonyl carbon of the acetate groupMechanistic studies via NMR spectroscopy. nih.gov
1,2-Dimethyl-3-phenylpropyl [2-¹³C]acetate¹³CMethyl carbon of the acetate groupMetabolic tracing of the acetyl group. nih.gov
[d₅]-1,2-Dimethyl-3-phenylpropyl acetate²H (D)Phenyl ringInternal standard in mass spectrometry; metabolic stability studies.
1,2-Dimethyl-3-phenyl-[1,1-d₂]-propyl acetate²H (D)C1 of the propyl chainKinetic isotope effect studies to probe reaction mechanisms.

Applications and Scope in Advanced Organic Synthesis and Materials Science

1,2-Dimethyl-3-phenylpropyl Acetate (B1210297) as a Chiral Building Block

There is no scientific literature to support the use of 1,2-Dimethyl-3-phenylpropyl acetate as a chiral building block in organic synthesis. A chiral building block is a molecule with one or more stereocenters that is used as a starting material to introduce chirality into a target molecule. Although the structure of this compound possesses two chiral centers, and therefore can exist as multiple stereoisomers, there are no published methods for its enantioselective synthesis or its application in stereoselective reactions to create other chiral molecules.

Role as an Intermediate in Multi-Step Total Syntheses of Natural Products or Target Molecules

A thorough search of the scientific literature did not yield any instances of this compound being used as an intermediate in the total synthesis of natural products or other complex target molecules. The role of a synthetic intermediate is a critical step in the construction of complex molecular architectures, and such applications are typically well-documented in peer-reviewed journals. The absence of such documentation suggests that this compound is not a recognized intermediate in established synthetic routes.

Utilization in Polymer Chemistry or Advanced Materials Development (e.g., Monomers, Additives)

There is no available information on the utilization of this compound in the field of polymer chemistry or advanced materials science. Searches for its use as a monomer for polymerization, as an additive to modify polymer properties, or in the development of other advanced materials did not return any relevant findings.

Development of Novel Methodologies Utilizing its Unique Structural Features

No novel synthetic methodologies or chemical reactions have been developed that specifically leverage the structural features of this compound. The unique arrangement of its methyl and phenylpropyl groups could theoretically be exploited for specific chemical transformations, but there is no evidence in the current body of scientific literature to suggest that this has been explored or achieved.

Future Directions and Emerging Research Avenues

Exploration of Unexplored Synthetic Pathways and Catalytic Systems

The synthesis of chiral esters such as 1,2-Dimethyl-3-phenylpropyl acetate (B1210297) traditionally relies on classical esterification methods. However, modern synthetic organic chemistry offers a vast toolkit of catalytic systems that remain largely unexplored for this specific molecule. Future research could focus on developing more efficient, selective, and sustainable synthetic methods.

One promising avenue is the use of lipases and ruthenium complexes in dynamic kinetic resolution (DKR). This one-pot process can transform a racemic mixture of the corresponding alcohol into a single enantiomer of the acetate, often with high yields and excellent enantiomeric excess. organic-chemistry.orggoogle.com The combination of an enzyme for selective acylation and a metal catalyst for in-situ racemization of the unreacted alcohol offers an elegant solution to accessing enantiopure 1,2-Dimethyl-3-phenylpropyl acetate. organic-chemistry.org

Furthermore, the development of novel solid acid and base catalysts for esterification and transesterification reactions presents another significant research direction. researchgate.netjbiochemtech.commdpi.comgoogle.com Heterogeneous catalysts, such as sulfonated zeolites or metal oxides, offer advantages in terms of reusability, reduced corrosion, and simplified product purification. mdpi.com Investigating the activity of various solid catalysts could lead to the development of robust and industrially scalable processes for the production of this compound.

Catalyst TypePotential Advantages for this compound SynthesisKey Research Focus
Lipase (B570770)/Ru-complex DKR High enantioselectivity, mild reaction conditions. organic-chemistry.orgOptimization of enzyme and catalyst compatibility, substrate scope.
Solid Acid Catalysts Reusability, high thermal stability, ease of separation. mdpi.comCatalyst design for optimal pore size and acidity, reaction kinetics.
Organocatalysts Metal-free synthesis, high stereoselectivity. nih.govDevelopment of novel chiral catalysts, exploration of reaction mechanisms.

Discovery of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the reactivity of this compound itself is a fertile ground for discovery. The phenylpropyl scaffold and the ester functional group offer multiple sites for chemical modification, opening doors to the synthesis of new derivatives with potentially valuable properties.

Future work could explore the functionalization of the aromatic ring through electrophilic aromatic substitution reactions. ijrar.org The introduction of various substituents onto the phenyl group could modulate the electronic and steric properties of the molecule, leading to a library of new compounds. The reactivity of substituted phenyl radicals towards other molecules has been a subject of study and could provide insights into potential reaction pathways. nih.gov

Another area of interest is the exploration of cycloaddition reactions . For instance, iridium-catalyzed asymmetric formal [3 + 2] cycloadditions have been successfully employed with related carboxylic acid derivatives to form highly enantioenriched tetrahydrofurans. acs.org Investigating whether this compound or its precursors can participate in such transformations could lead to the synthesis of complex heterocyclic structures.

Advances in Computational Prediction Coupled with Experimental Validation

Density Functional Theory (DFT) calculations can be employed to model potential transition states and reaction intermediates for various synthetic pathways. nih.govresearchgate.net This can provide a deeper understanding of the factors controlling stereoselectivity in catalytic reactions and help in the rational design of more efficient catalysts. For example, computational studies can predict the energy barriers for different catalytic cycles in the esterification process, identifying the most favorable pathway. nih.gov

Furthermore, predictive models for reaction kinetics and equilibrium can be developed using approaches like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). acs.org Such models can accelerate the optimization of reaction conditions, such as temperature, concentration, and solvent choice, by reducing the number of required experiments. acs.org

Computational MethodApplication to this compoundPotential Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of stereoselectivity. nih.govresearchgate.netRational design of more efficient and selective catalysts.
PC-SAFT Prediction of reaction kinetics and equilibrium. acs.orgRapid optimization of reaction conditions for synthesis.
Retrosynthesis Software Identification of novel and efficient synthetic routes. nih.govDiscovery of previously unconsidered synthetic strategies.

Integration with Automation, Robotics, and Artificial Intelligence in Chemical Synthesis

Expansion into New Interdisciplinary Research Areas in Organic Chemistry

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields. Its aromatic ring, chiral centers, and ester functionality could be leveraged for applications beyond traditional organic chemistry.

One potential area is materials science , where aromatic compounds are crucial for the development of polymers, plastics, and other advanced materials. ijrar.org The incorporation of this compound as a chiral building block could lead to the creation of new polymers with unique properties. The functionalization of polycyclic aromatic compounds is an active area of research with applications in organic electronics and bio-imaging. nih.govnih.gov

In the field of medicinal chemistry , the phenylpropyl scaffold is present in a number of biologically active molecules. Exploring the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents. ijrar.org The chirality of the molecule is particularly significant, as different enantiomers often exhibit distinct biological effects.

Finally, the study of aromatic-aromatic interactions is fundamental to understanding molecular recognition in both chemical and biological systems. acs.org this compound could serve as a model compound for investigating these non-covalent interactions, contributing to a deeper understanding of protein-ligand binding and other key biological processes.

Q & A

Basic: What synthetic strategies are recommended for producing 1,2-Dimethyl-3-phenylpropyl acetate with high purity?

Methodological Answer:
The synthesis of branched acetate esters typically involves esterification between an alcohol and acetylating agent (e.g., acetic anhydride) under acid catalysis. Key parameters include:

  • Solvent selection : Use anhydrous conditions with aprotic solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Catalyst optimization : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) can enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Fractional distillation or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures purity. Validate with GC-MS (retention time comparison to standards) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare fragmentation patterns to NIST reference libraries for esters (e.g., ethyl acetate derivatives) to confirm molecular weight and functional groups .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methyl groups (δ 0.8–1.5 ppm), phenyl protons (δ 7.2–7.5 ppm), and acetate signals (δ 2.0–2.1 ppm).
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and quaternary carbons .
  • FT-IR : Detect ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interaction with lipid membranes?

Methodological Answer:
Molecular dynamics (MD) simulations are pivotal for studying lipid interactions:

  • Force field selection : Use all-atom CHARMM36 or Martini coarse-grained models for lipid bilayers .
  • System setup : Embed the compound in a phosphatidylcholine bilayer (e.g., DPPC) and simulate for ≥100 ns.
  • Key metrics :
    • Partition coefficients (log P) to assess hydrophobicity.
    • Radial distribution functions (RDFs) to quantify spatial relationships with lipid headgroups .
  • Validation : Cross-reference with experimental membrane fluidity assays (e.g., fluorescence anisotropy) .

Advanced: How can researchers resolve contradictions in reactivity data across studies?

Methodological Answer:
Discrepancies may arise from experimental conditions or analytical limitations. Mitigation strategies include:

  • Standardized protocols : Replicate studies under controlled conditions (e.g., inert atmosphere, fixed pH) .
  • Multi-technique validation : Combine kinetic studies (e.g., UV-Vis monitoring) with HPLC quantification to track side reactions .
  • Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model reaction pathways and identify intermediates .

Advanced: What experimental designs are optimal for studying its enzymatic hydrolysis?

Methodological Answer:

  • Enzyme selection : Use esterases (e.g., porcine liver esterase) or lipases (Candida antarctica Lipase B) .
  • Kinetic assays : Monitor acetate release via pH-stat titration or colorimetric assays (e.g., hydroxamic acid method).
  • Control experiments : Include inhibitors (e.g., PMSF for serine esterases) to confirm enzyme specificity .
  • Data analysis : Fit time-course data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism).

Advanced: How can its potential as a drug delivery vehicle be evaluated?

Methodological Answer:

  • Lipid nanoparticle (LNP) formulation : Encapsulate a model drug (e.g., doxorubicin) via solvent evaporation.
  • Stability testing : Assess particle size (dynamic light scattering) and drug release (dialysis) under physiological conditions (pH 7.4, 37°C) .
  • Cellular uptake : Use confocal microscopy with fluorescently tagged compounds in cell lines (e.g., HeLa) .
  • Toxicity screening : MTT assays to evaluate cytotoxicity in primary cells .

Advanced: What strategies mitigate challenges in its solubility for in vitro studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Surfactant-based delivery : Incorporate Tween-80 or poloxamers (0.01–0.1% w/v) for homogeneous dispersion .
  • Validation : Measure solubility via shake-flask method with HPLC quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.